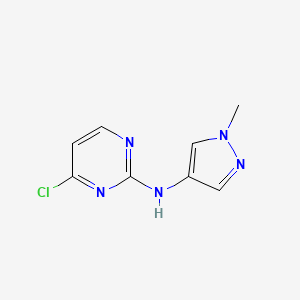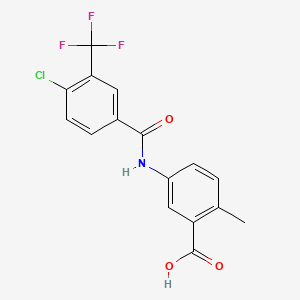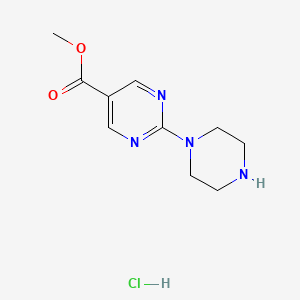
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride
Vue d'ensemble
Description
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H15ClN4O2 and its molecular weight is 258.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurotropic and Cardiovascular Agents : Naphthylpiperazines and tetralylpiperazines, similar in structure to Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride, show potential as neurotropic and cardiovascular agents. Specifically, l-(6-Tetralyl)-4-methylpiperazine has demonstrated neuroleptic activity (Červená, Dlabač, Němec, & Protiva, 1975).
Synthesis of Novel Compounds : The compound has been used in the synthesis of novel thieno[2,3-D] pyrimidine compounds with a sulfonylurea moiety, achieved through a five-step process (Chen, Sun, Xu, Tu, Zheng, & Zhu, 2014).
Aminomethylation in Synthesis : Aminomethylation processes involving this compound are crucial for the synthesis of various pyrimidine derivatives, such as 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione (Meshcheryakova, Kataev, & Munasipova, 2014).
Antibacterial Activity : Certain derivatives, like 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, exhibit significant antibacterial activity against gram-positive and gram-negative bacteria (Matsumoto & Minami, 1975).
Proteome Analysis in Mass Spectrometry : Piperazine-based derivatives, including this compound, enhance ionization efficiency in mass spectrometry, significantly aiding in the sensitive determination of peptides in proteome analysis (Qiao, Sun, Chen, Zhou, Yang, Liang, Zhang, & Zhang, 2011).
Cancer Research : Some studies have focused on the potential anticancer activity of derivatives of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride. For instance, compound 6d has shown promising activity against various human cancer cell lines (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Metabolism Studies : The compound has been used in metabolism studies, like the investigation of metabolism, excretion, and pharmacokinetics of certain dipeptidyl peptidase inhibitors in rats, dogs, and humans (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Photo-induced Electron Transfer : Piperazine-substituted naphthalimides, similar in structure, have shown properties like fluorescence quenching and photo-induced electron transfer, suggesting applications in photo-induced sensing and detection of chemical changes (Gan, Chen, Chang, & Tian, 2003).
ACAT-1 Inhibition for Disease Treatment : Derivatives of this compound have been explored as inhibitors of ACAT-1, a target for treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Neurological Disorders : Compounds synthesized using this molecule have shown potential as dual partial agonists/antagonists for certain serotonin receptors, indicating possible applications in treating depression and anxiety disorders (Evans, Zuluaga, Matute, Baradaran-Noviri, Perez-Cervantes, & Siegler, 2020).
Propriétés
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWWDUNEBMPUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



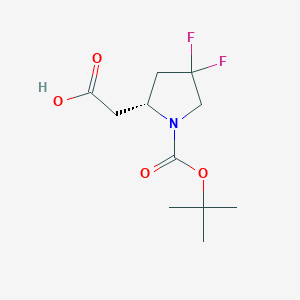
![tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8137769.png)

![8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B8137786.png)


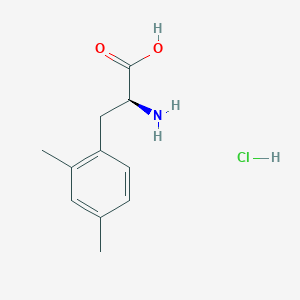
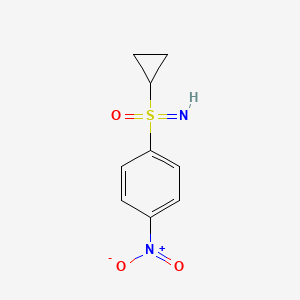
![(S)-tert-butyl 5-((R)-1,1-dimethylethylsulfinamido)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B8137817.png)


![2-(Methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B8137866.png)
